2-[(1S)-cyclohex-3-en-1-yl]acetic acid
Description
Contextual Significance of Chiral Cyclohexene (B86901) Derivatives in Organic Synthesis
Chiral cyclohexene derivatives are of paramount importance in organic synthesis, serving as versatile intermediates for the construction of a wide array of complex natural products and pharmaceuticals. The presence of a chiral center within a cyclic and unsaturated framework allows for the stereocontrolled introduction of further functionality. This is crucial in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereoisomer. For instance, more than half of the drugs currently in use are chiral compounds, and a significant portion of these are marketed as single enantiomers. nih.gov
The synthesis of enantiomerically pure cyclohexene derivatives can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures. nih.gov For example, the diastereoselective Diels-Alder reaction utilizing a chiral auxiliary derived from lactic acid has been successfully employed to synthesize optically active 3-cyclohexene-1-carboxylic acid. google.com Furthermore, enantioselective deprotonation of cyclohexene oxide using chiral lithium amides and asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087) are other established methods for preparing chiral cyclohexenol (B1201834) derivatives, which are precursors to compounds like 2-[(1S)-cyclohex-3-en-1-yl]acetic acid.
Overview of Previous Research Trajectories for Related Acetic Acid Analogues
Research into acetic acid derivatives of cyclohexene and other cyclic structures has a rich history, driven by the search for new therapeutic agents. For instance, a new cyclohexylacetic acid derivative, 2-{4-hydroxy-7-oxabicyclo[2.2.1]heptanyl}-acetic acid, was isolated from the plant Emilia sonchifolia. nih.gov The investigation of such natural products often provides the impetus for the laboratory synthesis of related analogues.
Synthetic efforts have explored a variety of cyclohexene acetic acid analogues. The racemic compound 2-(cyclohex-3-en-1-yl)acetic acid is commercially available, though specific research on its individual enantiomers is less common. chemicalbook.com However, the closely related (S)-(-)-3-cyclohexenecarboxylic acid has been used as a reactant in the preparation of potent and orally active direct inhibitors of factor Xa, which are important anticoagulant drugs. chemicalbook.com This highlights the therapeutic potential of this structural motif.
Furthermore, studies on the biological activity of related compounds, such as 2-(cyclohex-2-en-1-yl)acetic acid, indicate potential interactions with various biomolecules, suggesting applications in medicinal chemistry and drug development. smolecule.com Research into the synthesis of cyclohexenone derivatives has also yielded compounds with potential antitumor activity. nih.gov These research trajectories underscore the continued interest in cyclohexene-based acetic acid analogues as scaffolds for discovering new drugs.
Fundamental Structural Elements and Their Stereochemical Implications
The structure of this compound is defined by two key components: the chiral cyclohex-3-en-1-yl ring and the acetic acid side chain. The "(1S)" designation specifies the absolute configuration at the stereocenter, which is the carbon atom where the acetic acid group is attached. This specific three-dimensional arrangement is crucial, as the two enantiomers, (1S) and (1R), can have markedly different biological properties.
The stereochemical implications are profound. The synthesis of a single enantiomer, such as this compound, requires stereoselective methods to avoid the formation of a racemic mixture. Chiral resolution is a common technique, where a racemic mixture is separated into its constituent enantiomers. researchgate.net For example, racemic 3-cyclohexene-1-carboxylic acid has been successfully resolved using a chiral resolving agent like (R)-α-phenylethylamine to yield the (S)-enantiomer. google.com The differing properties of the diastereomeric salts formed allow for their separation.
The importance of obtaining a single enantiomer is well-established in pharmacology. For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even cause undesirable side effects. mdpi.com Therefore, the ability to synthesize and study this compound in its enantiomerically pure form is essential for exploring its full potential in chemical and medicinal research.
Data Tables
Table 1: Properties of Related Cyclohexene Carboxylic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| (1S)-Cyclohex-3-ene-1-carboxylic acid | C₇H₁₀O₂ | 126.15 | Chiral carboxylic acid, precursor to various pharmaceuticals. matrix-fine-chemicals.com |
| 2-(Cyclohex-2-en-1-yl)acetic acid | C₈H₁₂O₂ | 140.18 | Isomeric analogue with a different double bond position. smolecule.com |
| 2-(Cyclohex-3-en-1-yl)acetic acid (racemic) | C₈H₁₂O₂ | 140.18 | Racemic mixture of the title compound. chemicalbook.com |
Table 2: Spectroscopic Data for a Related Compound: (1S, 6R)-6-(methoxycarbonyl)cyclohex-3-enecarboxylic acid
| Spectroscopic Technique | Data | Reference |
| ¹H NMR (400MHz, DMSO) | δ = 3.67 (s, 3H), 2.84 (s, 2H), 122.00 (br, 2H), 1.78 (br, 2H), 1.54-1.47 (m, 2H), 1.42-1.39 (m, 2H) ppm | rsc.org |
| ¹³C NMR (100 MHz, DMSO) | δ = 180.2, 174.2, 51.8, 42.6, 42.4, 26.3, 26.0, 23.8, 23.7 ppm | rsc.org |
Note: The spectroscopic data provided is for a closely related derivative due to the limited availability of specific data for this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1S)-cyclohex-3-en-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h1-2,7H,3-6H2,(H,9,10)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSAXGUMEUVSOC-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1s Cyclohex 3 En 1 Yl Acetic Acid
Conventional Multistep Synthesis Pathways
Conventional methods typically involve the construction of the racemic cyclohexenyl acetic acid backbone, which would then require a subsequent resolution step to isolate the desired (1S)-enantiomer. These pathways often begin with readily available cyclic precursors.
Cyclohexenone and its derivatives serve as versatile starting materials for the synthesis of the racemic 2-(cyclohex-3-en-1-yl)acetic acid framework. A common strategy involves a conjugate addition to the α,β-unsaturated ketone system. For instance, a Michael addition of a carbanion equivalent of an acetic acid synthon, such as a malonate ester, to a cyclohexenone derivative can establish the carbon skeleton.
This process is exemplified by the Robinson annulation, which, although it builds a cyclohexenone ring, demonstrates the underlying principles of Michael addition followed by an intramolecular aldol (B89426) condensation. uitm.edu.mytamu.edu A plausible, though not explicitly detailed in the provided search results for this specific target, synthetic sequence could involve:
Michael Addition: Reaction of a cyclohexenone with a nucleophile like diethyl malonate in the presence of a base to form the initial adduct.
Reduction: The ketone functionality of the adduct is then reduced to a hydroxyl group.
Dehydration: Subsequent acid-catalyzed dehydration would generate the cyclohexene (B86901) double bond.
Decarboxylation: Finally, hydrolysis and decarboxylation of the malonate group would yield the target racemic acid.
Another approach involves the direct vinylogous Michael addition to β-substituted cyclohexenone derivatives, which can introduce functionality at the γ-position, providing an alternative route to the desired substitution pattern. nih.gov
A more direct conventional route starts from the commercially available 3-cyclohexene-1-carboxylic acid. adichemistry.com This approach utilizes a one-carbon homologation reaction to extend the carboxylic acid side chain by a methylene (B1212753) (-CH2-) group. The Arndt-Eistert synthesis is a classic and effective method for this transformation. adichemistry.comorganic-chemistry.orgwikipedia.orgchem-station.comnrochemistry.com
The key steps of the Arndt-Eistert synthesis in this context are:
Acid Chloride Formation: 3-Cyclohexene-1-carboxylic acid is first converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.
Diazoketone Formation: The acid chloride reacts with diazomethane (B1218177) (CH₂N₂) to form a diazoketone intermediate. To avoid side reactions from the generated HCl, either an excess of diazomethane or a non-nucleophilic base like triethylamine (B128534) is used. wikipedia.org
Wolff Rearrangement: The crucial step is the Wolff rearrangement of the diazoketone to form a ketene (B1206846). This rearrangement can be induced thermally, photochemically, or, most commonly, by using a metal catalyst such as silver oxide (Ag₂O) or silver benzoate. nrochemistry.com
Hydrolysis: The resulting ketene is then trapped by a nucleophile. In the presence of water, the ketene is hydrolyzed to produce the desired 2-(cyclohex-3-en-1-yl)acetic acid. organic-chemistry.orgwikipedia.org
This pathway produces the racemic acid, which necessitates a subsequent resolution step to isolate the (1S)-enantiomer.
Stereoselective Synthesis Strategies
To circumvent the need for classical resolution of racemates, which is often inefficient, stereoselective methods are employed to directly synthesize the (1S)-enantiomer. These strategies use chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome of the reaction.
Asymmetric catalysis offers an elegant way to introduce chirality. For a cyclohexenone-based approach, the key stereocenter can be established through asymmetric reduction. For example, the asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087), followed by hydrolysis, can produce chiral (R)-cyclohex-2-enol with high enantiomeric excess. researchgate.netorientjchem.org This chiral alcohol could then be converted to the target acid through a series of stereoconservative reactions.
Table 1: Examples of Asymmetric Catalysis for Precursor Synthesis
| Precursor | Catalytic System | Product | Enantiomeric Excess (ee) | Reference |
| 2-Cyclohexen-1-one | Rh(I) with chiral phosphine (B1218219) ligand | (S)-Cyclohex-3-enol | High | orientjchem.org |
| 1,3-Cyclohexadiene | Di-(2-isocaranyl)borane | (R)-Cyclohex-2-enol | 68% | orientjchem.org |
| β-methyl 2-cyclohexen-1-one | Chiral primary amine (organocatalyst) | γ-adduct with nitroalkene | Good | nih.gov |
Organocatalysis, specifically dienamine catalysis, has been shown to be effective in the direct, enantioselective γ-functionalization of α,β-unsaturated ketones. nih.gov This strategy could potentially be adapted to introduce the acetic acid side chain or a precursor with control over the stereocenter. Asymmetric hydrogenation is another powerful tool, where catalysts like Co-(R,R)-QuinoxP* have demonstrated high enantioselectivity in the hydrogenation of unsaturated systems, which could be applied to a precursor like cyclohexenylidene acetic acid. mdpi.com
The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, after which it is removed. numberanalytics.comosi.lv
A highly effective synthesis of (S)-3-cyclohexene-1-carboxylic acid, a direct precursor to the target molecule, has been developed using this principle. acs.orgacs.org The key step is a diastereoselective Diels-Alder reaction between 1,3-butadiene (B125203) and an acrylate (B77674) derivative of ethyl L-lactate, which serves as the chiral auxiliary.
The process involves:
Dienophile Synthesis: Acryloylation of ethyl L-lactate to form the chiral dienophile.
Diels-Alder Reaction: A Lewis acid-catalyzed (e.g., TiCl₄) Diels-Alder reaction with 1,3-butadiene proceeds with high diastereoselectivity to form the (S)-cyclohexene adduct.
Auxiliary Removal: The chiral lactate (B86563) auxiliary is readily cleaved by hydrolysis, yielding (S)-3-cyclohexene-1-carboxylic acid with high enantiopurity. acs.org
This chiral carboxylic acid can then be subjected to the Arndt-Eistert homologation, which is known to proceed with retention of configuration, to afford the final product, 2-[(1S)-cyclohex-3-en-1-yl]acetic acid. nrochemistry.com
Table 2: Diastereoselective Diels-Alder Reaction Data
| Dienophile | Diene | Catalyst | Product Diastereomeric Ratio | Chiral Precursor | Reference |
| Ethyl L-lactate acrylate | 1,3-Butadiene | TiCl₄ | High (favoring S-isomer) | (S)-3-Cyclohexene-1-carboxylic acid | acs.org, acs.org |
Chemoenzymatic methods leverage the high stereoselectivity of enzymes to achieve enantiopurity. nih.gov Two primary strategies are applicable here: enzymatic kinetic resolution of a racemic mixture or an asymmetric enzymatic transformation of a prochiral substrate.
Enzymatic Kinetic Resolution: A racemic mixture of a precursor, such as 2-(cyclohex-3-en-1-yl)acetic acid or a corresponding ester or amide, can be resolved. In a kinetic resolution, an enzyme, often a lipase (B570770) like Candida antarctica lipase B (CAL-B), selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer faster than the other. researchgate.netgoogle.com This leaves behind the unreacted, enantiomerically enriched substrate. For example, enzymatic resolution of racemic phenylethylamines has been achieved with excellent enantiomeric purity using CAL-B. researchgate.net A similar strategy could be applied to an amine precursor of the target acid.
Asymmetric Bioreduction: A more direct enzymatic approach involves the asymmetric reduction of a carbon-carbon double bond in a prochiral precursor. Ene-reductases (ERs), belonging to the Old Yellow Enzyme (OYE) family, are particularly well-suited for this purpose. nih.govfrontiersin.org These enzymes can asymmetrically reduce activated alkenes, such as α,β-unsaturated esters. A potential precursor for this strategy would be an ester of 2-(cyclohex-1-en-1-yl)acetic acid or 2-(cyclohexenylidene)acetic acid. The ene-reductase, using a cofactor like NADPH, would selectively reduce the double bond to yield the (1S)-chiral center. frontiersin.orgresearchgate.net Studies have shown that ene-reductases can generate products with excellent optical purity (>95% ee) for a variety of substrates. frontiersin.orgresearchgate.net
Table 3: Potential Chemoenzymatic Approaches
| Strategy | Enzyme Class | Precursor Example | Product | Key Advantage | References |
| Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic 2-(cyclohex-3-en-1-yl)acetic acid ester | (1S)-2-(cyclohex-3-en-1-yl)acetic acid ester | High enantioselectivity for a wide range of substrates | researchgate.net, google.com |
| Asymmetric Reduction | Ene-Reductase (OYE family) | Methyl 2-(cyclohexenylidene)acetate | Methyl 2-[(1S)-cyclohex-3-en-1-yl]acetate | Direct formation of the chiral center from a prochiral substrate | frontiersin.org, nih.gov, researchgate.net |
Novel and Green Synthesis Approaches
In recent years, the principles of green chemistry have guided the development of new synthetic methodologies that aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chiralpedia.comlongdom.org For a chiral molecule like this compound, these approaches offer promising alternatives to traditional synthetic methods.
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients. rsc.orgtcichemicals.comresearchgate.net This methodology offers several advantages, including enhanced safety due to smaller reaction volumes, improved heat transfer, and greater reproducibility. tcichemicals.com
While a specific flow synthesis for this compound has not been detailed in the literature, the application of this technology can be envisioned for key steps in its synthesis. For instance, reactions that are typically performed under pressure or at elevated temperatures could be translated to a flow process to improve reaction speed and control. tcichemicals.com The automation capabilities of flow synthesis also allow for the rapid optimization of reaction conditions, such as temperature, pressure, and residence time, which could be beneficial for maximizing the yield and stereoselectivity of the desired product. unimi.it
Table 1: Potential Flow Chemistry Applications in the Synthesis of Cyclohexene Derivatives
| Reaction Type | Potential Advantages in Flow | Relevant Examples |
| Diels-Alder Reaction | Precise temperature control, improved safety for exothermic reactions. | Synthesis of 4-Methyl-3-cyclohexene-1-carboxylic Acid. tcichemicals.com |
| Hydrogenation | Safe handling of hydrogen gas, efficient catalyst-substrate contact. | Continuous-flow hydrogenation of a nitro compound to an amine. mdpi.com |
| Esterification | High-temperature and high-pressure conditions achievable, leading to faster reaction rates. | Synthesis of hydroxamic acids from carboxylic esters. unimi.it |
Visible-light photocatalysis has gained significant attention as a green and sustainable method for driving chemical transformations. rsc.org This approach utilizes light energy to generate reactive intermediates, such as radical anions, which can then participate in a variety of chemical reactions, often under mild conditions. researchgate.netresearchgate.net
For the synthesis of this compound, photocatalytic carboxylation of a suitable cyclohexene precursor represents a highly attractive and atom-economical strategy. researchgate.netthieme-connect.de This method would involve the direct addition of carbon dioxide (CO2), a renewable C1 source, to the alkene. rsc.orgresearchgate.net While the direct photocatalytic carboxylation of a substituted cyclohexene to yield the target acid has not been explicitly reported, related transformations have been demonstrated. For example, the UV-light mediated 1,2-dicarboxylation of cyclohexene has been achieved using a photoredox catalyst. researchgate.net Furthermore, the photocatalytic oxidation of cyclohexane (B81311) to cyclohexene oxide has been shown, indicating the feasibility of activating cyclic alkanes and alkenes under photocatalytic conditions. nih.gov
Table 2: Examples of Photocatalytic Transformations Relevant to Carboxylic Acid Synthesis
| Substrate Type | Transformation | Catalyst/Conditions | Key Finding |
| Cyclohexene | 1,2-dicarboxylation with CO2 | Dicationic photoredox catalyst, UV light | Demonstrates the feasibility of C-C bond formation with CO2 on a cyclohexene scaffold. researchgate.net |
| Alkenes | Deconstructive carboxylation with CO2 | Photocatalyst, no transition metal | A novel method for synthesizing carboxylic acids from alkenes. thieme-connect.de |
| Aryl Aldehydes | Reductive carboxylation with CO2 | Heterostructures of titanium-based MOF and g-C3N4, visible light | Efficient synthesis of α-hydroxy acids. researchgate.net |
The development of a chiral photocatalyst or the use of a chiral auxiliary could potentially induce the desired (S)-stereochemistry at the newly formed stereocenter.
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is a powerful tool for the synthesis of chiral compounds with high enantioselectivity. nih.govnih.govnih.gov Enzymes operate under mild conditions, are biodegradable, and can catalyze a wide range of reactions, making them ideal for green chemistry applications. nih.gov
While a direct biocatalytic synthesis of this compound is not described, several biocatalytic strategies could be employed to produce its structural analogs or key chiral intermediates. acs.orgrsc.orgresearchgate.net
Enzymatic Resolution: A racemic mixture of 2-(cyclohex-3-en-1-yl)acetic acid or a suitable ester precursor could be resolved using a lipase. Lipases are known to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the desired (S)-enantiomer. researchgate.net
Asymmetric Reduction: The reduction of a prochiral ketone or imine precursor using a ketoreductase (KRED) or imine reductase (IRED) could establish the chiral center with high enantiomeric excess. nih.gov For example, the reduction of a cyclic ketone could yield a chiral alcohol, which could then be further elaborated to the target acid.
Enzymatic Cyclization: Intramolecular reactions catalyzed by enzymes, such as cyclases, can be used to form cyclic structures with high stereocontrol. acs.org This approach could be valuable in constructing the cyclohexene ring of a structural analog.
Table 3: Relevant Biocatalytic Reactions for Chiral Cyclic Acid Synthesis
| Enzyme Class | Reaction Type | Substrate Example | Product Type |
| Lipase | Kinetic Resolution | Racemic albicanol | Enantiopure (8aR)-1 and (8aS)-1. researchgate.net |
| Imine Reductase (IRED) | Reductive Hydrazination | Dicarbonyls and hydrazines | Substituted cyclic N-alkylhydrazines. nih.gov |
| Cyclase | Intramolecular oxa-Michael addition | Acyclic precursors | Chiral saturated oxygen heterocycles. acs.org |
| Fungal Biotransformation | Hydroxylation/Oxidation/Reduction | Methyl cyclohexenecarboxylate | Chiral cyclic γ-oxoesters. rsc.org |
The screening of enzyme libraries and the application of protein engineering can further optimize the activity and selectivity of biocatalysts for the synthesis of specific target molecules. nih.gov The use of whole-cell biocatalysts can also be advantageous, as it can eliminate the need for costly enzyme purification and cofactor regeneration. nih.gov
Advanced Chemical Transformations and Derivatization Studies of 2 1s Cyclohex 3 En 1 Yl Acetic Acid
Reactions Involving the Cyclohexene (B86901) Moiety
The reactivity of the double bond within the cyclohexene ring of 2-[(1S)-cyclohex-3-en-1-yl]acetic acid allows for a variety of transformations, enabling the introduction of new functionalities and the creation of saturated ring systems with controlled stereochemistry.
Stereospecific Addition Reactions (e.g., Hydrogenation, Halogenation)
Stereospecific addition reactions to the cyclohexene double bond are fundamental in controlling the three-dimensional structure of the resulting products.
Hydrogenation: The catalytic hydrogenation of the cyclohexene ring in derivatives of this compound typically proceeds stereospecifically, leading to the formation of the corresponding saturated cyclohexane (B81311) derivative. The stereochemical outcome is often directed by the existing stereocenter at the C1 position. The catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), adsorbs the substrate onto its surface from the less sterically hindered face, leading to syn-addition of hydrogen. For this compound, this generally results in the formation of 2-[(1S,2R)-cyclohexyl]acetic acid as the major diastereomer.
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of the cyclohexene ring is a stereospecific anti-addition. This proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face. The stereochemistry of the starting material dictates the stereochemistry of the product. Halogenation of alkenes is a stereospecific reaction where the (E) and (Z) isomers of a given alkene will give rise to products that are stereoisomers of each other masterorganicchemistry.com.
| Reaction | Reagents and Conditions | Major Product | Stereochemistry |
| Hydrogenation | H₂, Pd/C, Ethanol (B145695), Room Temperature | 2-[(1S,2R)-cyclohexyl]acetic acid | syn-addition |
| Bromination | Br₂, CCl₄, Room Temperature | 2-[(1S)-3,4-dibromocyclohexyl]acetic acid | anti-addition |
Oxidation and Reduction Reactions
Oxidation and reduction reactions targeting the cyclohexene moiety introduce oxygen-containing functional groups or modify the saturation of the ring, respectively.
Oxidation: The double bond of the cyclohexene ring can be oxidized using various reagents to yield different products. For instance, epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) results in the formation of an epoxide. The stereochemistry of the epoxidation is often directed by the allylic acetic acid group, leading to the formation of the epoxide on the same face. Subsequent acid-catalyzed hydrolysis of the epoxide yields a trans-diol. Alternatively, oxidation with potassium permanganate (KMnO₄) under cold, dilute, and basic conditions can lead to the formation of a cis-diol through a cyclic manganate ester intermediate. Stronger oxidation conditions can lead to cleavage of the ring.
Reduction: While hydrogenation leads to the fully saturated ring, other reducing agents can be employed for different transformations. However, for an isolated double bond within a cyclohexene ring, catalytic hydrogenation is the most common and effective reduction method.
| Reaction | Reagents and Conditions | Major Product |
| Epoxidation | m-CPBA, CH₂Cl₂ | 2-[(1S)-3,4-epoxycyclohexyl]acetic acid |
| Dihydroxylation (cis) | Cold, dilute KMnO₄, NaOH | 2-[(1S)-3,4-dihydroxycyclohexyl]acetic acid |
| Dihydroxylation (trans) | 1. m-CPBA, CH₂Cl₂ 2. H₃O⁺ | 2-[(1S)-3,4-dihydroxycyclohexyl]acetic acid |
Cycloaddition Reactions (e.g., Diels-Alder)
The cyclohexene double bond in this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of complex polycyclic systems. libretexts.orgresearchgate.netlibretexts.orgnih.gov The reaction involves the [4+2] cycloaddition of a conjugated diene to the dienophile. The stereochemistry of the substituents on the dienophile is retained in the product. The presence of the acetic acid side chain can influence the facial selectivity of the diene's approach.
For this reaction to be efficient, the dienophile is typically substituted with electron-withdrawing groups libretexts.org. While the acetic acid group is not a strong electron-withdrawing group, the reaction can be facilitated by converting the carboxylic acid to an ester or another electron-withdrawing derivative.
| Diene | Dienophile | Conditions | Product |
| 1,3-Butadiene (B125203) | Methyl 2-[(1S)-cyclohex-3-en-1-yl]acetate | Heat | Methyl 2-[(1S,2R,5S)-bicyclo[4.4.0]dec-8-en-2-yl]acetate |
Reactions at the Carboxylic Acid Moiety
The carboxylic acid functional group is a versatile handle for a wide range of chemical transformations, allowing for the construction of various derivatives with diverse applications.
Esterification and Amidation for Building Block Functionalization
Esterification: The conversion of the carboxylic acid to an ester is a common functionalization strategy. This can be achieved through various methods, with the Fischer-Speier esterification being a classic example. This acid-catalyzed reaction with an alcohol is an equilibrium process, and is often driven to completion by using an excess of the alcohol or by removing water as it is formed.
Amidation: The formation of amides from the carboxylic acid is another crucial transformation for building block functionalization. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. Alternatively, a wide variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate the direct reaction between the carboxylic acid and an amine.
| Reaction | Reagents and Conditions | Product |
| Esterification (Fischer) | Methanol, H₂SO₄ (cat.), Reflux | Methyl 2-[(1S)-cyclohex-3-en-1-yl]acetate |
| Amidation (via acid chloride) | 1. SOCl₂ 2. Diethylamine | N,N-Diethyl-2-[(1S)-cyclohex-3-en-1-yl]acetamide |
| Amidation (coupling reagent) | Benzylamine, EDC, DMAP, CH₂Cl₂ | N-Benzyl-2-[(1S)-cyclohex-3-en-1-yl]acetamide |
Reduction to Aldehyde and Alcohol Derivatives
Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a challenging transformation as aldehydes are more easily reduced than carboxylic acids. This can be achieved using specialized reducing agents or by a multi-step process. One common method involves the conversion of the carboxylic acid to a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H).
Reduction to Alcohol: Carboxylic acids can be readily reduced to the corresponding primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup to yield the alcohol. This transformation provides access to 2-[(1S)-cyclohex-3-en-1-yl]ethanol, a useful building block for further synthetic manipulations. A known reduction of the related compound 2-(Cyclohex-2-en-1-yl)acetic acid with LiAlH₄ produces 2-(cyclohex-2-en-1-yl)ethan-1-ol .
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. SOCl₂ 2. HN(OMe)Me 3. DIBAL-H, -78 °C | 2-[(1S)-cyclohex-3-en-1-yl]acetaldehyde |
| This compound | 1. LiAlH₄, THF 2. H₃O⁺ | 2-[(1S)-cyclohex-3-en-1-yl]ethanol |
Carbene and Radical Chemistry on the Acid Group
The carboxylic acid moiety of this compound is a versatile functional group that can be targeted through various advanced chemical transformations, including those involving carbene and radical intermediates. These reactions typically aim to replace the carboxyl group with other functionalities, often proceeding through decarboxylation.
Carbene Chemistry: Direct generation of a carbene from the carboxylic acid group is not a standard transformation. Instead, the acid must first be converted into a suitable carbene precursor. A common route involves the conversion of the carboxylic acid to a diazoketone via an acid chloride, a transformation known as the Arndt-Eistert synthesis. However, a more relevant transformation in the context of replacing the carboxyl group is the Curtius rearrangement. While it was once believed to proceed through a nitrene intermediate (a nitrogen analog of a carbene), extensive mechanistic studies, including experimental and computational work, have shown that the thermal Curtius rearrangement is a concerted process where the loss of nitrogen gas and the migration of the alkyl group occur simultaneously. nih.gov The photochemical variant, however, may proceed through a discrete nitrene intermediate. nih.gov This rearrangement converts an acyl azide, derived from the carboxylic acid, into an isocyanate, which is a valuable synthetic intermediate.
Radical Chemistry: The generation of radical species from the carboxylic acid group of this compound is a more direct process, primarily achieved through reductive decarboxylation reactions. These methods are powerful tools for forming carbon-carbon or carbon-heteroatom bonds by replacing the -COOH group with an alkyl radical that can be subsequently trapped.
Two classic named reactions for achieving this are the Hunsdiecker reaction and the Barton decarboxylation.
Hunsdiecker Reaction: This reaction involves the conversion of the carboxylic acid to its silver salt, followed by treatment with a halogen (typically bromine) to yield an organic halide with one less carbon atom. wikipedia.orgbyjus.com The reaction is believed to proceed through a radical chain mechanism involving an acyl hypohalite intermediate. wikipedia.org Homolytic cleavage of the O-Br bond and subsequent decarboxylation generates an alkyl radical, which then abstracts a halogen atom to form the final product. alfa-chemistry.com A key drawback is that if the α-carbon is a stereocenter, a significant degree of racemization can occur due to the planar nature of the radical intermediate. alfa-chemistry.com
Interactive Table: Hunsdiecker Reaction and Variants
| Reaction Variant | Typical Reagents | Key Intermediate | Notes |
|---|---|---|---|
| Classic Hunsdiecker | 1. AgNO₃ or Ag₂O 2. Br₂ in CCl₄ | Acyl hypobromite | Requires preparation of the silver salt; CCl₄ is a toxic solvent. byjus.com |
| Kochi Reaction | Pb(OAc)₄, LiCl or LiBr | Alkyl radical | A variation that avoids silver salts. wikipedia.org |
| Cristol-Firth Modification | HgO, Br₂ | Alkyl radical | Another variation using a different metal oxide. wikipedia.org |
Barton Decarboxylation: This provides a milder and more versatile alternative to the Hunsdiecker reaction. The carboxylic acid is first converted into a thiohydroxamate ester, commonly known as a Barton ester. wikipedia.org This ester is then heated or irradiated in the presence of a radical initiator (like AIBN) and a hydrogen atom donor (like tributyltin hydride) or a radical trapping agent. wikipedia.orgorganic-chemistry.org The mechanism involves the homolytic cleavage of the N-O bond, followed by decarboxylation to generate the alkyl radical. wikipedia.org This radical can then be reduced to an alkane or trapped by various agents to introduce new functional groups. wikipedia.org The driving force for the reaction is the formation of a stable S-Sn bond and the increase in entropy from the loss of CO₂ gas. wikipedia.org
Applying Barton decarboxylation to this compound would generate the (S)-4-(methylenecyclohexyl) radical. This radical could then be trapped to form a variety of products, as illustrated in the following table.
Interactive Table: Potential Products from Barton Decarboxylation of this compound
| Radical Trapping Agent (X-Y) | Product Structure (R-X) | Product Name |
|---|---|---|
| Bu₃SnH (Hydrogen donor) | (S)-4-methylcyclohex-1-ene | Reductive Decarboxylation Product |
| BrCCl₃ | (S)-4-(bromomethyl)cyclohex-1-ene | Bromide Addition Product |
| I₂ | (S)-4-(iodomethyl)cyclohex-1-ene | Iodide Addition Product |
| (PhS)₂ | (S)-4-((phenylthio)methyl)cyclohex-1-ene | Phenylsulfide Adduct |
Derivatization for Enhanced Reactivity and Selectivity
To facilitate further transformations, particularly nucleophilic acyl substitution, the carboxylic acid group of this compound must often be derivatized. This involves either protecting the group to prevent unwanted reactions or activating it to enhance its reactivity towards nucleophiles.
Protecting Groups: In complex, multi-step syntheses, the acidity and nucleophilicity of the carboxylic acid group can interfere with reactions at other sites in the molecule (e.g., the alkene). A protecting group is a temporary modification that renders the functional group inert to specific reaction conditions. For carboxylic acids, the most common protecting groups are esters, such as methyl, ethyl, benzyl, or tert-butyl esters. The choice of ester depends on the specific conditions required for its subsequent removal (deprotection).
Interactive Table: Common Carboxylic Acid Protecting Groups
| Protecting Group | Formation Reagents | Deprotection Conditions |
|---|---|---|
| Methyl Ester | MeOH, H⁺ (acid) or SOCl₂, MeOH | Saponification (e.g., NaOH, H₂O) or strong acid |
| Benzyl Ester | Benzyl alcohol, H⁺ (acid) | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyl Ester | Isobutylene, H⁺ (acid) | Acidolysis (e.g., TFA) |
| Silyl Ester (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) |
Activated Esters: The hydroxyl group of a carboxylic acid is a poor leaving group. To promote reactions like amide bond formation, the carboxyl group is converted into a more reactive form. This is typically done by forming an acyl chloride or an activated ester.
Acyl Chlorides: Treatment of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) readily converts it to the highly reactive acyl chloride. acs.org This derivative reacts rapidly with nucleophiles such as amines and alcohols. pharmaguideline.com
Activated Esters: These are esters with highly electron-withdrawing alcohol components, making the carbonyl carbon more electrophilic and the ester group a better leaving group. They are particularly useful for forming amide bonds under mild conditions, which is crucial in peptide synthesis and bioconjugation. Common examples include:
N-Hydroxysuccinimide (NHS) Esters: Formed by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). NHS esters are widely used to label proteins and other biomolecules.
Pentafluorophenyl (PFP) Esters: These are among the most reactive activated esters and are known for their high efficiency in amide bond formation and lower susceptibility to hydrolysis compared to NHS esters.
The ability to attach this compound to other molecules is essential for creating probes to study biological or chemical systems. This process, known as conjugation, typically relies on the formation of a stable amide or ester linkage.
The first step is the activation of the carboxylic acid, as described above, to form an intermediate like an NHS or PFP ester. This activated intermediate can then be reacted directly with a nucleophilic group (commonly a primary amine) on the target molecule, which could be a fluorescent dye, a biotin tag for affinity purification, a peptide, or a protein.
Another powerful derivatization strategy that fundamentally alters the functionality is the Curtius Rearrangement . This reaction transforms the carboxylic acid into a primary amine with the loss of one carbon. vedantu.comiitk.ac.in The process involves:
Activation of the carboxylic acid (e.g., to the acid chloride).
Reaction with an azide salt (e.g., sodium azide) to form an acyl azide.
Thermal rearrangement of the acyl azide to an isocyanate, with loss of N₂ gas. wikipedia.org
Trapping of the isocyanate with a nucleophile. If trapped with water or acid, it hydrolyzes to the primary amine. If trapped with an alcohol (like tert-butanol), it forms a stable carbamate (e.g., a Boc-protected amine). iitk.ac.in
This transformation is stereospecific, retaining the configuration at the migrating carbon center. alfa-chemistry.com Converting this compound to (S)-4-(isocyanatomethyl)cyclohex-1-ene or the corresponding amine opens up entirely new avenues for conjugation and derivatization through amine-specific chemistries.
Mechanistic Investigations of Novel Reactions
Understanding the reaction mechanisms for the transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies often employ a combination of kinetic analysis, isotopic labeling, stereochemical studies, and computational chemistry.
Mechanism of Radical Decarboxylation: The mechanisms of the Barton and Hunsdiecker reactions have been studied to confirm their radical nature.
Barton Decarboxylation: The reaction is initiated by a radical initiator (e.g., AIBN), which generates a tributyltin radical from Bu₃SnH. wikipedia.org This radical attacks the sulfur atom of the Barton ester, leading to the homolytic cleavage of the weak N-O bond. wikipedia.org This generates an acyloxy radical (R-COO•), which rapidly loses CO₂ to form the alkyl radical (R•). In the final step of the propagation cycle, the alkyl radical abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the alkane product and regenerating the tributyltin radical. wikipedia.org The existence of the alkyl radical intermediate can be proven by "radical clock" experiments or by trapping it with agents other than a hydrogen donor. researchgate.net For example, if the radical intermediate generated from a suitable precursor undergoes a predictable intramolecular rearrangement before being trapped, the structure of the final product provides evidence for the radical's existence and an estimate of its lifetime.
Hunsdiecker Reaction: The mechanism is also believed to involve radical intermediates. wikipedia.org The silver carboxylate reacts with bromine to form a key acyl hypobromite intermediate. wikipedia.org This species undergoes homolysis of the O-Br bond to form an acyloxy radical and a bromine radical. The acyloxy radical decarboxylates to give an alkyl radical, which then combines with the bromine radical to form the alkyl bromide product. wikipedia.org The observation of racemization at chiral centers supports a planar radical intermediate. alfa-chemistry.com Recent studies using advanced radical trapping techniques have provided direct evidence for carboxylate radical intermediates in similar reactions, suggesting a stepwise pathway is viable over a fully concerted one. nih.govacs.org
Mechanism of the Curtius Rearrangement: As previously mentioned, the mechanism of the Curtius rearrangement has been a subject of detailed investigation. While an acyl nitrene intermediate was initially proposed, numerous computational and experimental studies have provided strong evidence that the thermal reaction proceeds via a concerted mechanism. nih.gov In this pathway, the R-group migrates to the nitrogen atom at the same time the N-N bond is breaking, avoiding the formation of a high-energy free nitrene. nih.gov This concerted nature explains the complete retention of stereochemistry observed at the migrating center. alfa-chemistry.com However, photochemical decomposition of acyl azides can lead to the formation of a discrete acyl nitrene, which can then rearrange to the isocyanate or undergo other reactions characteristic of nitrenes. nih.gov Computational studies using methods like Density Functional Theory (DFT) and CBS-QB3 have been instrumental in calculating the activation energies for both the concerted azide rearrangement and the stepwise nitrene pathway, confirming the favorability of the concerted route in thermal reactions. acs.orgnih.gov
Stereochemical Characterization and Enantiomeric Purity Analysis
Advanced Spectroscopic Methods for Configurational Assignment
Spectroscopic methods offer detailed insights into the three-dimensional structure of chiral molecules. By utilizing polarized light or chiral auxiliary agents, these techniques can differentiate between enantiomers and provide information on their absolute configuration and conformational preferences.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the enantiodiscrimination of chiral compounds. mdpi.com This can be achieved through the use of chiral derivatizing agents (CDAs), chiral solvating agents (CSAs), or chiral liquid crystals. bates.edumdpi.com CDAs are enantiomerically pure reagents that react with the enantiomers of a chiral compound to form diastereomers. mdpi.com These diastereomers exhibit distinct NMR spectra, allowing for the determination of enantiomeric ratios. For carboxylic acids like 2-[(1S)-cyclohex-3-en-1-yl]acetic acid, chiral amines, such as (S)-1-phenylethylamine, are commonly used as CDAs. rsc.org The resulting diastereomeric amides will show different chemical shifts for corresponding protons and carbons, which can be analyzed to quantify the enantiomeric excess.
Another approach involves the use of CSAs, which form transient diastereomeric complexes with the enantiomers. These complexes have different NMR spectral properties, leading to separate signals for each enantiomer. Crown ethers and their derivatives have been shown to be effective CSAs for the chiral recognition of primary amines, which could be relevant for derivatives of the target compound.
Recent advancements have also highlighted the use of multinuclear NMR spectroscopy, such as ³¹P NMR, in conjunction with chiral derivatizing agents containing phosphorus, for the effective discrimination of chiral carboxylic acids. mdpi.com The chemical shift difference between the resulting diastereomers can be significant, providing a clear method for analysis. mdpi.com
| Technique | Principle | Application to this compound |
| Chiral Derivatizing Agents (CDAs) | Formation of diastereomers with distinct NMR spectra. | Reaction with a chiral amine (e.g., (S)-1-phenylethylamine) to form diastereomeric amides, allowing for quantification of enantiomeric excess. rsc.org |
| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with differing NMR signals. | Interaction with a chiral solvating agent to induce chemical shift differences between the (S) and (R) enantiomers. |
| ³¹P NMR with Chiral Reagents | Use of phosphorus-containing CDAs to create diastereomers with large chemical shift differences in the ³¹P spectrum. mdpi.com | Derivatization with a chiral phosphine-based reagent to facilitate analysis via ³¹P NMR spectroscopy. mdpi.com |
Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration and enantiomeric excess. The CD spectrum of a chiral compound is unique to its three-dimensional structure, and the intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the compound. For this compound, the chromophore (the carboxylic acid group) is in a chiral environment, which will give rise to a characteristic CD spectrum. By comparing the experimental CD spectrum with that of a known standard or with theoretically calculated spectra, the absolute configuration can be confirmed.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. rsc.org VCD provides detailed information about the stereochemistry and conformational preferences of chiral molecules in solution. rsc.orgresearchgate.net The VCD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental VCD spectrum of this compound with quantum chemical predictions, the absolute configuration can be unambiguously assigned. researchgate.net This method is particularly valuable as it provides a wealth of structural information from the various vibrational modes of the molecule. rsc.orgresearchgate.net
Chromatographic Techniques for Enantiomeric Separation and Purity Assessment
Chromatographic methods are the most widely used techniques for the separation of enantiomers and the determination of enantiomeric purity. These methods rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral compounds. rsc.orgnih.gov For the analysis of this compound and related compounds, various chiral stationary phases (CSPs) are available. A patent for a related compound, S-3-cyclohexenecarboxylic acid, specifies the use of a chiral column AY-H (4.6 x 250mm, 5 µm) with a mobile phase of n-hexane, ethanol (B145695), and trifluoroacetic acid (98:2:0.1 v/v/v) to achieve an enantiomeric excess of ≥99%. google.com This demonstrates the effectiveness of polysaccharide-based CSPs for this class of compounds. The choice of mobile phase is critical and often consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as ethanol or isopropanol, with a small amount of an acidic or basic additive to improve peak shape and resolution.
| Parameter | Value/Condition | Reference |
| Column | Chiral AY-H (4.6 x 250mm, 5 µm) | google.com |
| Mobile Phase | n-hexane/ethanol/trifluoroacetic acid (98:2:0.1) | google.com |
| Flow Rate | 1.0 mL/min | google.com |
| Detection Wavelength | 210 nm | google.com |
| Column Temperature | 35 °C | google.com |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds. For a non-volatile compound like this compound, derivatization is necessary to increase its volatility and allow for analysis by GC. The carboxylic acid can be converted into a more volatile ester, such as a methyl or ethyl ester. These derivatives can then be separated on a chiral capillary column. Cyclodextrin-based chiral stationary phases are commonly used for this purpose, as they can form inclusion complexes with the enantiomers, leading to differential retention times. The choice of the specific cyclodextrin (B1172386) derivative and the GC temperature program are critical for achieving optimal separation.
Derivatization Strategies for Chiral Analysis
Derivatization is a chemical modification process used to convert an analyte into a new compound with improved analytical properties. In the context of chiral analysis, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral chromatography column. chromatographyonline.comtcichemicals.com Alternatively, derivatization can be used to enhance the detectability of the analyte, particularly for mass spectrometry (MS) or fluorescence detection. nih.govresearchgate.net
For a carboxylic acid like this compound, several derivatization strategies can be applied to facilitate its chiral analysis. These methods often involve coupling the carboxylic acid with a chiral amine or alcohol, or a reagent that introduces a fluorescent or easily ionizable tag.
One effective strategy is the use of (S)-anabasine as a chiral derivatizing agent. This reagent reacts with carboxylic acids in the presence of a coupling agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), to form diastereomeric amides. nih.gov This derivatization not only allows for the chiral separation on a standard reversed-phase column but also significantly enhances the response in electrospray ionization mass spectrometry (ESI-MS), leading to much lower detection limits. nih.gov The reaction is typically rapid, often completing within minutes at room temperature. nih.gov
Another approach involves derivatization with N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC). nih.govmdpi.com TSPC reacts with the carboxylic acid group to form a diastereomeric anhydride, which can be readily analyzed by liquid chromatography-mass spectrometry (LC-MS). This method has been successfully applied to the chiral analysis of other acidic oncometabolites. mdpi.com
Further derivatization options include the use of reagents that introduce a fluorophore, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which has proven to be a versatile chiral derivatizing agent for various functional groups, including carboxylic acids. nih.gov
Table 2: Selected Derivatization Reagents for Chiral Analysis of Carboxylic Acids
| Derivatizing Agent | Resulting Derivative | Analytical Advantage | Reference |
| (S)-Anabasine | Diastereomeric amides | Enhanced ESI-MS sensitivity and chromatographic resolution. nih.gov | nih.govnih.gov |
| N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | Diastereomeric anhydrides | Suitable for LC-MS analysis. mdpi.com | nih.govmdpi.com |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Diastereomeric esters | Introduction of a fluorescent tag for sensitive detection. nih.gov | nih.gov |
This table outlines potential derivatization strategies applicable to this compound based on established methods for other chiral carboxylic acids.
Computational and Theoretical Investigations of 2 1s Cyclohex 3 En 1 Yl Acetic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of 2-[(1S)-cyclohex-3-en-1-yl]acetic acid and its influence on the compound's physical and chemical behavior.
Energy Minimization and Conformational Landscape Mapping
The cyclohexene (B86901) ring in this compound is not planar and can adopt several conformations. The most stable conformation for a cyclohexenyl ring is typically a half-chair form mdpi.com. Energy minimization calculations are employed to identify the most stable geometries of the molecule. These calculations explore the potential energy surface of the molecule to locate the conformers with the lowest energy.
Chirality Descriptors and Stereochemical Projections
The presence of a stereocenter at the C1 position, designated as (S), is a defining feature of this molecule. Computational tools can be used to calculate various chirality descriptors. These descriptors provide a quantitative measure of the molecule's chirality.
The stereochemistry can be represented using standard projections like the Cahn-Ingold-Prelog (CIP) priority rules, which assign the (S) configuration to the chiral carbon. Three-dimensional models generated through computational software allow for the visualization of these projections and a clearer understanding of the spatial arrangement of the atoms.
Below is a table of computed descriptors for the related compound (1S)-cyclohex-3-ene-1-carboxylic acid, which has a similar chiral core.
| Descriptor | Value |
| IUPAC Name | (1S)-cyclohex-3-ene-1-carboxylic acid |
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.155 g/mol |
| SMILES | OC(=O)[C@H]1CCC=CC1 |
| InChIKey | VUSWCWPCANWBFG-ZCFIWIBFSA-N |
(Data sourced from a chemical supplier database) matrix-fine-chemicals.com
Quantum Chemical Calculations
Quantum chemical calculations offer a more detailed understanding of the electronic structure and energetic properties of this compound.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide insights into the distribution of electrons, molecular orbitals, and electrostatic potential. For a molecule like this compound, DFT can be used to analyze the reactivity of the carboxylic acid group and the double bond in the cyclohexene ring.
In a study on a related cyclohexenyl derivative, DFT calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry and analyze intermolecular interactions mdpi.com. Such studies can reveal important information about bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from X-ray crystallography mdpi.com.
Reaction Mechanism Elucidation Through Computational Chemistry
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as esterification, amidation, or additions to the double bond.
For instance, the Curtius rearrangement of cyclohex-3-ene carboxylic acid has been investigated, a reaction that proceeds through a series of intermediates researchgate.net. DFT calculations can be employed to model the transition states and intermediates of such reactions, providing a detailed picture of the reaction pathway. A mechanistic investigation based on DFT calculations was used to rationalize the formation of different products in the heterocyclization of related cyclohexene derivatives researchgate.net.
Computational studies can also help in understanding the stereoselectivity of reactions involving the chiral center. By calculating the energies of different diastereomeric transition states, it is possible to predict which product will be favored.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, which are based on quantum mechanics, can predict the spectroscopic properties of a molecule from its fundamental structure. These theoretical spectra are invaluable for interpreting experimental results and can help in the structural elucidation of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of ¹H and ¹³C NMR spectra is a common application of computational chemistry. researchgate.net Methods like Density Functional Theory (DFT) are used to calculate the magnetic shielding tensors for each nucleus. psi-k.net These values are then converted into chemical shifts (ppm) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info
For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons in its unique chemical environments. The cyclohexene ring's symmetry and the presence of the chiral center and the acetic acid side chain would lead to distinct signals. docbrown.info For instance, the olefinic protons on the C=C double bond are expected to have a higher chemical shift compared to the aliphatic protons on the saturated part of the ring. docbrown.infochemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical ranges for similar structures and serve as an illustration of what first-principles calculations would yield.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (COOH) | 10.0 - 12.0 | 175.0 - 180.0 |
| Alpha-Carbon (CH) | 2.5 - 2.9 | 40.0 - 45.0 |
| Cyclohexene Ring (CH=CH) | 5.5 - 6.0 | 125.0 - 130.0 |
| Cyclohexene Ring (Allylic CH) | 2.0 - 2.4 | 30.0 - 35.0 |
| Cyclohexene Ring (Other CH₂) | 1.5 - 2.0 | 20.0 - 30.0 |
Infrared (IR) Spectroscopy:
Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule's bonds. researchgate.net These calculations can predict the wavenumbers (cm⁻¹) at which the molecule will absorb infrared radiation, corresponding to specific bond stretching and bending modes. echemi.com
For this compound, key predicted vibrational frequencies would include:
O-H stretch from the carboxylic acid group, expected as a broad band.
C=O stretch from the carboxylic acid, a strong, sharp peak.
C=C stretch from the cyclohexene ring. echemi.com
C-H stretches for both the sp² (alkene) and sp³ (alkane) carbons. echemi.com
These predicted spectra can aid in the identification of the compound and the confirmation of its functional groups. researchgate.net
In Silico Exploration of Molecular Interactions (e.g., Binding Affinity Modeling)
In silico techniques, particularly molecular docking and binding affinity modeling, are used to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. springernature.com This is a cornerstone of modern drug discovery and design. researchgate.netnih.govresearchgate.net
Molecular Docking:
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.com Using software like AutoDock Vina, researchers can virtually screen how this compound fits into the binding site of a protein. nih.gov The process involves:
Obtaining the 3D structures of the ligand (this compound) and the target protein.
Defining a binding pocket on the protein.
Allowing the ligand to flexibly explore different conformations within the binding site.
Scoring the resulting poses based on a scoring function that estimates the binding affinity.
Binding Affinity Modeling:
The result of a docking simulation is often expressed as a binding affinity or binding energy, typically in kcal/mol. researchgate.net A lower (more negative) value indicates a more stable and potentially stronger interaction. mdpi.com These models also reveal the specific types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the protein's active site. nih.gov For example, the carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with polar amino acid residues. beilstein-journals.org
Table 2: Hypothetical Binding Affinity Modeling Results for this compound with a Target Protein (Note: This table is for illustrative purposes, as the actual binding affinity depends on the specific protein target.)
| Target Protein Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| Enzyme (e.g., Cyclooxygenase) | -7.5 | Arginine, Serine | Hydrogen Bond with COOH |
| Leucine, Valine | Hydrophobic with cyclohexene ring | ||
| Transport Protein | -6.8 | Lysine, Asparagine | Hydrogen Bond with COOH |
| Phenylalanine | π-Alkyl with cyclohexene ring |
These in silico explorations are crucial for generating hypotheses about the molecule's mechanism of action and for guiding the synthesis of more potent and selective analogs. nih.govlu.seucl.ac.uk They represent a cost-effective and rapid method to assess the potential biological activity of a compound before undertaking more extensive experimental studies. chemrxiv.orgacs.org
Role of 2 1s Cyclohex 3 En 1 Yl Acetic Acid in Organic Synthesis and Material Science
As a Chiral Building Block in Asymmetric Synthesis
The enantiopure nature of 2-[(1S)-cyclohex-3-en-1-yl]acetic acid makes it an attractive starting material in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral product. The "chiral pool" synthesis approach, which utilizes readily available enantiopure compounds from nature, is a powerful strategy in organic synthesis. nih.gov While direct and extensive examples of using this compound in the total synthesis of complex natural products are not widely documented in readily available literature, its structural motif is representative of the types of chiral building blocks derived from terpenes and other natural sources that are routinely employed. nih.gov
Synthesis of Complex Chiral Molecules and Natural Product Frameworks
The synthesis of complex natural products often relies on the strategic use of chiral building blocks to construct intricate three-dimensional structures with high stereocontrol. Chiral cyclohexane (B81311) and cyclopentenone derivatives, for instance, are key intermediates in the synthesis of a wide array of bioactive molecules. elsevierpure.comacs.org The general strategy involves leveraging the existing stereocenter of the building block to direct the formation of new stereocenters during the synthetic sequence. Although specific examples detailing the use of this compound in the total synthesis of a named natural product are not prevalent in the reviewed literature, its potential is evident. The combination of a stereocenter, a modifiable carboxylic acid group, and a reactive double bond provides multiple handles for elaboration into more complex frameworks. For instance, the carboxylic acid can be converted to a variety of functional groups, while the alkene can participate in reactions such as epoxidation, dihydroxylation, or cycloadditions to introduce new stereocenters with high diastereoselectivity.
Precursor to Biologically Relevant Scaffolds (Focus on Synthesis, not Application)
A significant application of chiral building blocks is in the synthesis of scaffolds that form the core of biologically active molecules. While direct therapeutic applications are outside the scope of this discussion, the synthesis of these frameworks is a critical aspect of medicinal chemistry research.
A notable example of a related compound, (-)-(2-cyclohexenyl)acetic acid, serving as a precursor to a biologically relevant scaffold is in the enantioselective synthesis of the aminoisoquinocarbazole, (-)-RS-2135. This synthesis highlights the utility of the chiral cyclohexenyl moiety in constructing complex heterocyclic systems. The synthesis was achieved stereoselectively, utilizing an intramolecular Diels-Alder reaction and a Curtius rearrangement as key steps to build the intricate polycyclic framework.
The general synthetic utility of such chiral acids is further demonstrated by their conversion into a variety of other functional groups. The carboxylic acid can be transformed into esters, amides, or alcohols, which can then be used in a range of coupling reactions to build larger molecules. The alkene functionality can be manipulated to introduce further complexity, for example, through oxidative cleavage to form dialdehydes or through metathesis reactions.
Applications in Polymer Chemistry and Material Science
The incorporation of chiral units into polymers can lead to materials with unique and valuable properties, particularly in the realm of optics and enantioselective recognition. The defined stereochemistry of the monomer can influence the polymer's secondary structure, leading to the formation of helical or other ordered conformations.
Monomer for Specialty Polymers with Defined Chiral Centers
While the direct polymerization of this compound is not extensively reported, the polymerization of cyclohexene (B86901) and its derivatives is a known process. elsevierpure.com The presence of the chiral center in this compound makes it a candidate monomer for the synthesis of specialty polymers with defined chirality. The polymerization could potentially proceed through the double bond, leading to a polymer with chiral cyclohexyl pendants.
The properties of such a polymer would be significantly influenced by the chiral side chains. The regular arrangement of these chiral units could induce a helical conformation in the polymer backbone, a phenomenon observed in other chiral polymers. researchgate.net This induced helicity can have a profound impact on the material's properties.
Table 1: Potential Polymerization Methods and Expected Polymer Characteristics
| Polymerization Method | Potential Catalyst/Initiator | Expected Polymer Structure | Potential Properties |
| Radical Polymerization | AIBN, Benzoyl Peroxide | Poly(this compound) | Amorphous, potentially chiral |
| Ziegler-Natta Catalysis | TiCl4/Al(C2H5)3 | Isotactic or Syndiotactic Polymer | Semicrystalline, high thermal stability |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' or Schrock's Catalyst | Poly(alkenamer) with chiral pendants | Controllable molecular weight and architecture |
Incorporation into Advanced Materials with Specific Optical Properties
The primary interest in synthesizing polymers from chiral monomers like this compound lies in the potential for creating advanced materials with specific optical properties. Chiral polymers are known to interact with polarized light in unique ways, leading to applications in areas such as chiral chromatography, sensors, and optical devices.
The incorporation of a chiral center can lead to materials that exhibit circular dichroism (CD) and have a non-zero optical rotation. In some cases, the chiral pendants can induce a helical conformation in the polymer backbone, leading to a significant enhancement of these chiroptical properties. researchgate.net These properties are highly dependent on the nature of the chiral monomer, the polymer's microstructure (tacticity), and its conformation in the solid state or in solution.
Table 2: Expected Optical Properties of Polymers Derived from this compound
| Property | Expected Behavior | Potential Application |
| Optical Rotation | Non-zero value, dependent on wavelength | Chiral sensing, polarimetry |
| Circular Dichroism (CD) | Characteristic CD spectrum in the UV-Vis region | Structural analysis of the polymer, chiral recognition |
| Circularly Polarized Luminescence (CPL) | If the polymer is luminescent, it may exhibit CPL | Chiral light-emitting devices, security features |
This table is speculative and based on the known properties of other chiral polymers, as specific experimental data for polymers of this compound are not widely published.
Mechanistic Studies of Biological Interactions Non Clinical Focus
Molecular Target Identification and Binding Mechanism Investigations
Scientific literature detailing the specific molecular targets of 2-[(1S)-cyclohex-3-en-1-yl]acetic acid is limited. However, studies on analogous structures provide insights into potential biological interactions. The general class of cyclohexene (B86901) derivatives has been noted for a wide range of biological activities, including antimicrobial, antifungal, and anticarcinogenic properties. ppor.az Research into the closely related isomer, 2-(cyclohex-2-en-1-yl)acetic acid, suggests potential interactions with various biomolecules, where it may act as an inhibitor or activator of enzymes and receptors, though specific mechanisms are still under investigation. smolecule.com
Direct enzyme inhibition data for this compound is not extensively published. However, research on complex amidrazone derivatives incorporating a cyclohexene ring has demonstrated notable biological effects. For instance, certain derivatives with a cyclohex-1-ene-1-carboxylic acid moiety have been shown to inhibit the secretion of inflammatory cytokines such as TNF-α, IL-6, and IL-10 in mitogen-stimulated peripheral blood mononuclear cells. mdpi.com This suggests an indirect inhibitory action on the enzymatic pathways responsible for producing these cytokines.
Furthermore, studies on related cyclic structures indicate potential enzymatic targets. The saturated analogue, cyclohexane (B81311) carboxylic acid, is a feature in compounds tested for thrombin inhibition activity. researchgate.net This raises the possibility that the cyclohexene acetic acid scaffold could be explored for similar protease inhibition.
Specific in vitro or in silico receptor binding profiles for this compound have not been identified in comprehensive studies. The biological activity of cyclohexene-containing compounds is often assessed through their effects on whole cells, such as antimicrobial or antiproliferative assays, rather than isolated receptor binding. ppor.azmdpi.com For example, a synthesized cyclohexene derivative demonstrated good binding interactions with selected bacterial and breast cancer proteins in one study, indicating potential as a ligand, though the specific receptor targets were not fully elucidated. ppor.az The unique structure of cyclohexene acetic acid isomers, combining a cyclohexene moiety with an acetic acid functional group, suggests they may serve as scaffolds in medicinal chemistry for developing future receptor ligands. smolecule.com
Structure-Activity Relationship (SAR) Studies of Derivatives at the Molecular Level
Structure-activity relationship (SAR) studies on derivatives provide critical information about the molecular features necessary for biological activity. Research on amidrazone derivatives has yielded key insights into the role of the cyclohexene ring.
A significant finding is that the presence of a double bond within the cyclohexene ring can be crucial for certain biological activities. In a series of antiproliferative compounds, derivatives containing a cyclohex-1-ene ring showed enhanced activity compared to their saturated cyclohexane analogues. mdpi.com Conversely, a complex derivative that included a cyclohex-3-ene-1-carboxylic acid moiety was found to be inactive in the same antiproliferative assay. mdpi.com This highlights that the position of the double bond within the ring is a critical determinant of biological effect.
Another relevant SAR observation comes from structurally related anti-inflammatory agents like indan (B1671822) acid derivatives. In those series, compounds with an acetic acid side chain often exhibit greater analgesic potency than derivatives where the carboxylic acid is attached directly to the ring system. core.ac.uk This suggests that the acetic acid spacer in this compound may be an important feature for potential biological activity.
| Structural Feature | Observation | Impact on Biological Activity | Reference |
|---|---|---|---|
| Unsaturation (Cyclohexene vs. Cyclohexane) | Cyclohex-1-ene ring compared to a saturated cyclohexane ring in amidrazone derivatives. | Presence of the double bond increased antiproliferative activity. | mdpi.com |
| Double Bond Position (1-ene vs. 3-ene) | A derivative with a cyclohex-3-ene-1-carboxylic acid moiety was compared to active cyclohex-1-ene analogues. | The derivative with the double bond at the 3-position showed no antiproliferative activity in the tested series. | mdpi.com |
| Carboxylic Acid Linker (Analogous Indan Acids) | Indan-1-acetic acids compared to indan-1-carboxylic acids. | The acetic acid spacer enhanced analgesic activity. | core.ac.uk |
Biochemical Pathway Interventions (e.g., Metabolic Studies of Degradation)
While metabolic studies specifically on this compound are not detailed, the biochemical pathways for its saturated analogue, cyclohexane carboxylic acid, have been characterized in microorganisms and provide a strong predictive model.
In various bacterial strains, such as Alcaligenes and Rhodopseudomonas palustris, the degradation of cyclohexane carboxylate is an inducible process. capes.gov.brnih.govnih.gov The established metabolic pathway proceeds through several key enzymatic steps:
Activation: The pathway is initiated by the activation of cyclohexane carboxylate to its coenzyme A (CoA) ester, cyclohexane carboxyl-CoA. This reaction is catalyzed by a specific CoA ligase. nih.gov
Hydroxylation: The cyclohexane ring is then hydroxylated. In Alcaligenes strain W1, a mixed-function oxygenase introduces a hydroxyl group at the 4-position, yielding trans-4-hydroxycyclohexane carboxylate. capes.gov.brnih.gov
Oxidation & Aromatization: The hydroxylated intermediate is further oxidized to 4-ketocyclohexane carboxylate, which subsequently undergoes aromatization to form p-hydroxybenzoate. capes.gov.brnih.gov This aromatic product then enters common degradation pathways.
Crucially, crude extracts from R. palustris have been shown to contain a dehydrogenase that is active on cyclohex-1-ene carboxyl-CoA, indicating that the unsaturated ring is also a substrate for enzymatic activity. nih.gov This suggests that the metabolic intervention for this compound would likely follow a similar route involving initial conversion to its CoA thioester, followed by enzymatic modifications to the cyclohexene ring.
Biomimetic Synthesis and Natural Occurrence Studies
There is no significant evidence to suggest that this compound is a naturally occurring compound. Its saturated analogue, cyclohexylacetic acid, is used as a food additive but is also not reported to be found in nature. thegoodscentscompany.com However, other functionalized cyclohexane derivatives have been isolated from natural sources, such as plants in the Heliotropium genus. researchgate.net
From a synthetic perspective, the formation of the cyclohexene ring is amenable to biomimetic strategies. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful and common reaction in the biosynthesis of natural products containing six-membered rings. researchgate.net This reaction can proceed spontaneously or be catalyzed by enzymes known as Diels-Alderases. researchgate.netchemrxiv.org A biomimetic synthesis of the cyclohexene core of the target compound would plausibly involve a cycloaddition reaction to form the ring system efficiently from acyclic precursors, mimicking how nature constructs such scaffolds. chemrxiv.org
Future Research Directions and Emerging Trends
Exploration of Advanced Spectroscopic Techniques for Dynamic Chiral Systems
The conformational flexibility of the cyclohexene (B86901) ring in 2-[(1S)-cyclohex-3-en-1-yl]acetic acid presents a significant characterization challenge. While standard techniques like NMR are useful, they often provide time-averaged data. Future research should employ advanced spectroscopic methods to gain a deeper understanding of its dynamic stereochemistry.
Emerging techniques ripe for exploration include:
Rotational Spectroscopy: This gas-phase technique offers unambiguous determination of molecular structure with high precision. Methods like microwave three-wave mixing and chiral tag rotational spectroscopy are particularly powerful for chiral analysis. rsc.org Applying these could definitively confirm the absolute configuration of the (1S) enantiomer and provide precise structural data on its conformers. rsc.org
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is exceptionally sensitive to the solution-phase conformation and would be invaluable for elucidating the preferred three-dimensional structures and intermolecular interactions (e.g., hydrogen bonding of the carboxylic acid) of the title compound.
Raman Optical Activity (ROA): As a complementary technique to VCD, ROA provides detailed information about the stereochemistry of chiral molecules, particularly larger and more flexible systems in aqueous solutions.
| Technique | Information Yielded | Relevance to the Compound |
|---|---|---|
| Microwave 3-Wave Mixing | Unambiguous determination of absolute configuration in the gas phase. | Provides a benchmark for confirming the enantiopurity and structure of synthesized material. rsc.org |
| Chiral Tag Rotational Spectroscopy | Enables chiral analysis for molecules with low rotational constants. | Could be essential for analyzing derivatives or complexes of the compound. rsc.org |
| Vibrational Circular Dichroism (VCD) | Detailed solution-phase conformational analysis and intermolecular interactions. | Ideal for studying the influence of solvents and dimerization on the compound's structure. |
| Raman Optical Activity (ROA) | Stereochemical information in aqueous media. | Useful for potential studies of the compound's interaction with biological macromolecules. |
Integrative Computational and Experimental Research Platforms
A powerful trend in modern chemistry is the integration of high-level computational modeling with experimental validation. Future research on this compound would benefit immensely from such an approach. By combining theoretical calculations with laboratory work, a predictive understanding of the molecule's properties and reactivity can be achieved.
Key areas for this integrative approach include:
Conformational Energy Landscapes: Using Density Functional Theory (DFT) calculations, researchers can map the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. researchgate.net These predictions can then be validated against experimental data from advanced spectroscopic techniques (as described in 8.2).
Reaction Mechanism Elucidation: Computational modeling can be used to explore the transition states and intermediates of potential reactions. smolecule.com This would be critical for optimizing conditions for known transformations and for predicting and discovering new reactivity patterns (see 8.4).
Spectra Prediction: Calculating theoretical NMR, IR, and VCD spectra for different conformers and comparing them with experimental results can provide definitive structural assignments.
Discovery of Unforeseen Chemical Transformations and Reactivity Patterns
The unique arrangement of functional groups in this compound suggests it could participate in novel chemical reactions beyond simple transformations of its alkene or acid moiety. smolecule.com Future research should aim to discover unforeseen reactivity by subjecting the molecule to a diverse range of reaction conditions. This includes exploring its potential in:
Domino and Cascade Reactions: The proximity of the chiral center, alkene, and carboxylic acid could be exploited to trigger complex cascade reactions, allowing for the rapid construction of highly complex molecular architectures from a simple starting material.
Asymmetric Organocatalysis: The compound itself, or a derivative, could be investigated as a novel chiral organocatalyst. The chiral backbone could induce stereoselectivity in a variety of chemical transformations.
Frustrated Lewis Pair Chemistry: The steric environment and electronic nature of the molecule might allow it to act as a component in frustrated Lewis pair chemistry, enabling unusual activation of small molecules.
Design and Synthesis of New Functional Materials Incorporating the Compound
The inherent chirality and functionality of this compound make it an attractive building block for the design of new functional materials. Future research can focus on incorporating this chiral synthon into larger systems to impart specific properties.
Potential applications include:
Chiral Polymers: Polymerization of derivatives of the compound could lead to new chiral polymers. These materials could have applications in chiral chromatography (as a stationary phase), enantioselective separations, or as sensors for other chiral molecules.
Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for the synthesis of chiral MOFs. Such materials could be designed for enantioselective catalysis, gas storage, or separations.
Liquid Crystals: Incorporating the rigid, chiral cyclohexene core into mesogenic structures could lead to the development of novel chiral liquid crystals with unique optical and electronic properties. The defined stereochemistry is crucial for controlling the macroscopic helical twisting power in such materials. The importance of specific functional groups on a cyclohexene ring has been shown to be critical for achieving desired activity in other systems. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
